molecular formula C4H5ClO2 B041492 Allyl chloroformate CAS No. 2937-50-0

Allyl chloroformate

Cat. No.: B041492
CAS No.: 2937-50-0
M. Wt: 120.53 g/mol
InChI Key: CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Description

Allyl chloroformate (CAS 2937-50-0), also known as allyl chlorocarbonate, is a reactive organochlorine compound with the formula ClCOOCH₂CH=CH₂. It is synthesized via the reaction of allyl alcohol with phosgene, yielding a product widely employed in organic synthesis as a hydroxyl-protecting agent . Its applications span palladium-catalyzed allylic alkylations , polymer monomer synthesis , and fluorescent probe development . This compound is highly reactive, moisture-sensitive, and classified as a hazardous material (UN1722) due to its flammability, acute toxicity, and corrosivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

Allyl alcohol+PhosgeneAllyl chloroformate+Hydrogen chloride\text{Allyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Allyl alcohol+Phosgene→Allyl chloroformate+Hydrogen chloride

This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced .

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires careful handling of phosgene due to its toxic nature. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent hydrolysis of the product .

Chemical Reactions Analysis

Types of Reactions

Allyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Allyl chloroformate serves as a versatile reagent in organic synthesis. Its primary applications include:

  • Synthesis of Carbamates and Carbonates : ACF is utilized to synthesize allyl carbamates and allyl carbonates, which are important intermediates in the production of pharmaceuticals and agrochemicals. The reaction typically involves nucleophilic substitution where amines or alcohols react with ACF to form the respective carbamates or carbonates .
  • N-acyl Iminium Ion Precursors : ACF can act as a precursor to N-acyl iminium ions, facilitating the synthesis of isoindolinone derivatives. This application is particularly relevant in the development of biologically active compounds .
  • Protecting Group : In synthetic organic chemistry, ACF is used as a protecting group for alcohols and amines during multi-step syntheses. This role is crucial for preventing undesired reactions at functional groups that need to remain unreacted during subsequent steps.

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

  • Prodrug Development : ACF has been explored in the synthesis of prodrugs, which are chemically modified drugs that become active only after metabolic conversion. This property enhances bioavailability and reduces side effects .
  • Antimicrobial Agents : Research indicates that ACF can be incorporated into formulations for antimicrobial agents, particularly in creating coatings that exhibit bacterial resistance. Such applications are vital in medical device manufacturing and surface treatments .

Kinetic Studies and Mechanistic Insights

Recent studies have focused on the kinetic behavior of this compound in various solvents, providing insights into its solvolytic mechanisms:

  • Solvolysis Mechanisms : The solvolysis of ACF has been studied using the Grunwald-Winstein equation, revealing dual pathways involving bimolecular carbonyl addition and unimolecular ionization. These findings indicate that the reactivity of ACF is significantly influenced by solvent properties such as nucleophilicity and ionizing power .
  • Comparative Reactivity : Kinetic studies show that this compound reacts more slowly than its vinyl counterpart, highlighting its unique reactivity profile in chemical reactions. This information can guide chemists in selecting appropriate reagents for specific synthetic pathways .

Industrial Applications

This compound finds utility beyond laboratory settings:

  • Surface Coatings : Its ability to create amphiphilic polymers has garnered attention for use in surface coatings that resist microbial growth. This application is particularly relevant in healthcare settings where hygiene is paramount .
  • Agricultural Chemicals : Historically, chloroformate esters have been employed in agricultural formulations as herbicides and insecticides, although specific applications of ACF in this area require further exploration .

Data Summary

The following table summarizes key applications and properties of this compound:

Application AreaSpecific Use CasesKey Properties
Chemical SynthesisSynthesis of carbamates and carbonatesVersatile reagent for nucleophilic substitutions
Medicinal ChemistryProdrug development, antimicrobial agentsEnhances bioavailability
Kinetic StudiesSolvolysis mechanismsBimolecular addition & unimolecular ionization
Industrial ApplicationsSurface coatings, agricultural chemicalsCreates antimicrobial surfaces

Case Studies

  • Synthesis of Isoindolinones :
    • Researchers employed ACF to generate N-acyl iminium ions, leading to the successful synthesis of isoindolinone derivatives with potential pharmacological activity .
  • Antimicrobial Surface Coatings :
    • A study demonstrated the incorporation of ACF into polymer matrices to produce coatings that exhibited significant resistance to bacterial colonization, showcasing its industrial relevance in healthcare environments .
  • Kinetic Analysis :
    • A comprehensive kinetic study evaluated the solvolysis rates of ACF across various solvents, revealing critical insights into its reactivity patterns compared to other chloroformate esters .

Mechanism of Action

The mechanism of action of allyl chloroformate involves its reactivity with nucleophiles. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of this compound, leading to the formation of the desired product and the release of hydrogen chloride .

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Chloroformates (R-O-CO-Cl) exhibit reactivity influenced by the substituent group (R). Below, allyl chloroformate is compared to vinyl, phenyl, benzyl, methyl, ethyl, and other alkyl chloroformates.

Reactivity and Solvolysis Mechanisms

Kinetic studies using the Grunwald-Winstein equation reveal distinct solvolysis pathways and rates (Table 1):

Table 1: Solvolysis Rate Constants (k × 10⁵ s⁻¹) at 25°C in 70% HFIP

Chloroformate Rate Constant (k) Reactivity Trend Mechanism Dominance
Vinyl (ClCOOCH=CH₂) 2.54 ± 0.09 Highest Bimolecular carbonyl-addition
Benzyl (ClCOOCH₂C₆H₅) ≈1.0 Moderate Dual mechanism
Phenyl (ClCOOC₆H₅) ≈1.0 Moderate Ionization
Allyl (ClCOOCH₂CH=CH₂) <1.0 Lowest Stabilized π-conjugation

Key findings:

  • This compound exhibits the slowest solvolysis due to resonance stabilization of intermediates via its π-electron system .
  • Vinyl chloroformate shows the highest reactivity, favoring bimolecular pathways in nucleophilic solvents .
  • Phenyl and benzyl chloroformates follow mixed mechanisms, with phenyl derivatives favoring ionization in high ionizing solvents (e.g., 90% HFIP) .

Toxicity and Exposure Limits

Table 4: Acute Exposure Guideline Levels (AEGL-3, 10 min)

Chloroformate AEGL-3 (ppm) Toxicity Profile
Allyl 3.8 High lethality (steep concentration-response)
Methyl 11 Severe irritation; lower acute toxicity
Isopropyl 5.7 Moderate toxicity (adopted for n-propyl)
  • This compound’s AEGL-3 values (0.26–3.8 ppm) reflect its high acute toxicity compared to methyl and ethyl derivatives .
  • Inhalation risks necessitate stringent handling (UN1722, Packing Group I) .

Environmental Impact

Table 5: Environmental Fate Parameters

Parameter This compound Methyl Chloroformate
Hydrolysis Half-Life Minutes (rapid) Hours
Bioconcentration (BCF) 3 (low) Not reported
Soil Mobility (Koc) 5 (very high) Moderate
  • This compound hydrolyzes rapidly to allyl alcohol and chloroformic acid, limiting environmental persistence .
  • High soil mobility necessitates containment to prevent groundwater contamination.

Biological Activity

Allyl chloroformate, a chloroformate derivative, is recognized for its significant biological activity, particularly in the fields of synthetic chemistry and medicinal applications. This article explores its properties, mechanisms of action, and potential applications based on diverse research studies.

This compound (CAS Number: 2937-50-0) is a colorless liquid with a pungent odor. It is soluble in organic solvents and hydrolyzes in water. Its chemical structure is represented as:

C3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2

The compound is primarily used in peptide synthesis and as a reagent in organic chemistry due to its electrophilic nature, which allows it to participate in various nucleophilic substitution reactions.

Research has shown that this compound undergoes solvolysis reactions that can be influenced by the solvent's nucleophilicity and ionizing ability. The mechanisms include:

  • Bimolecular Nucleophilic Substitution (S_N2) : This pathway involves the direct attack of a nucleophile on the carbonyl carbon of this compound, leading to the formation of an alkylated product.
  • Unimolecular Ionization : In certain conditions, this compound can ionize to form a carbocation intermediate, which can then react with nucleophiles.

A study found that this compound reacts slower than its vinyl counterpart under similar conditions, indicating different reactivity profiles based on structural variations .

Antimicrobial Properties

Recent studies have highlighted the potential of this compound in developing antimicrobial coatings. Its ability to create bacterial-resistant amphiphilic polymers makes it valuable in medical device manufacturing and surface treatment technologies .

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of peptide derivatives and other pharmaceutical intermediates, which are crucial for drug development .

Toxicological Profile

Despite its utility, this compound poses health risks upon exposure. It is classified as an irritant and can cause respiratory distress with symptoms such as coughing, choking, and mucous membrane damage upon inhalation or skin contact. Lethal exposures have been reported at concentrations between 1300 to 2000 ppm .

Case Studies

  • Surface Coating Technology : A study demonstrated the incorporation of this compound into polymer matrices to enhance antimicrobial properties. The resulting coatings exhibited significant resistance against bacterial colonization, showcasing its application in healthcare settings .
  • Peptide Synthesis : Research indicated that using this compound as a coupling agent improved yields in peptide synthesis compared to traditional methods. This advancement highlights its role in developing therapeutic peptides .

Summary Table of Biological Activity Data

Property Details
Chemical StructureC₃H₅ClO₂
Solvolysis MechanismBimolecular S_N2 and Unimolecular Ionization
ApplicationsAntimicrobial coatings, peptide synthesis
ToxicityIrritant; lethal at high concentrations (1300-2000 ppm)

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for allyl chloroformate?

this compound is synthesized via phosgenation of allyl alcohol, yielding a liquid with a boiling point of 113°C . In experimental settings, it is prepared by quenching enolates (generated from ketones using bases like NaHMDS and TMEDA in THF at −78°C) with this compound. The product is purified via flash chromatography, demonstrating stability for years under refrigeration .

Q. What safety protocols are critical when handling this compound?

this compound is a Category 1B skin corrosive, flammable liquid (Category 3), and acute inhalation hazard (LC50 in rats: 32,400 µg/m³). It reacts violently with water, alcohols, amines, and oxidizers, releasing toxic chlorine fumes. Storage requires refrigeration in airtight containers, and handling must use inert conditions (gloves: 4-H®/Silver Shield®; clothing: Tychem® CPF-4). Emergency measures include immediate decontamination and medical consultation .

Q. How is this compound used in protecting group chemistry?

this compound (Alloc-Cl) is a key reagent for introducing the allyloxycarbonyl (Alloc) protecting group. For example, in peptide synthesis, it protects amines via carbamate formation. Deprotection is achieved under mild conditions (e.g., Pd-catalyzed cleavage), preserving acid-sensitive substrates .

Advanced Research Questions

Q. What mechanistic role does this compound play in palladium-catalyzed asymmetric allylic alkylation (AAA)?

this compound generates enol carbonate intermediates, which undergo oxidative addition with Pd(0) to form π-allyl Pd complexes. These complexes enable enantioselective C–C bond formation in decarboxylative AAA reactions. Chiral ligands (e.g., Trost’s bisphosphine ligands) achieve enantioselectivities >90% by stabilizing transition states .

Q. How does chloroformate selection influence the stability of alkylidene dihydropyridines (ADHPs)?

ADHPs derived from this compound exhibit moderate stability under oxygen, decomposing to 4-acylpyridines slower than ethyl analogs but faster than trichloroethyl derivatives. This tunability allows controlled reactivity in nucleophilic catalysis, with stability assessed via NMR chemical shifts and oxidation potentials .

Q. What analytical methods elucidate the solvolysis pathways of this compound derivatives?

Kinetic studies using 3D structural analysis (X-ray/NMR) reveal resonance stabilization of carbonyl cations during solvolysis. For this compound, conformer 3a’ (planar carbonyl) shows enhanced stabilization, influencing reaction rates in polar protic solvents .

Q. How is this compound integrated into fluorescent probes for metal detection?

In Pd-sensing probes (e.g., CV-APC), this compound acts as a cleavable quencher. Pd(0)-mediated Tsuji–Trost cleavage releases fluorophores (e.g., cresyl violet), enabling dual colorimetric/fluorescent detection (limit: 0.5 μM Pd). This method is applicable in aqueous systems and live cells .

Q. What environmental fate parameters govern this compound’s persistence?

With a soil adsorption coefficient (Koc) of 5, this compound exhibits high soil mobility. However, rapid hydrolysis (t1/2 <1 hr) in water yields allyl alcohol and chloroformic acid, minimizing bioaccumulation (BCF =3 in fish) and environmental persistence .

Q. Methodological Considerations

  • Synthesis Optimization : Adjusting base (NaHMDS vs. NaH) and temperature (−78°C vs. 0°C) controls enolate regioselectivity in enol carbonate formation .
  • Toxicity Mitigation : Use fume hoods and gas scrubbers to manage HCl gas release during hydrolysis .
  • Reaction Monitoring : Track Tsuji–Trost progress via fluorescence recovery (λex/em = 550/620 nm) .

Properties

IUPAC Name

prop-2-enyl carbonochloridate
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InChI

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2
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InChI Key

CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)Cl
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Molecular Formula

C4H5ClO2
Record name ALLYL CHLOROCARBONATE
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DSSTOX Substance ID

DTXSID2051972
Record name Allyl chloroformate
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Molecular Weight

120.53 g/mol
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Physical Description

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB]
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Boiling Point

235 °F at 760 mmHg (USCG, 1999), 109.5 °C
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Flash Point

88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup)
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Solubility

Insoluble in water
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Density

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm
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Vapor Density

4.2 (Air = 1)
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Vapor Pressure

20.0 [mmHg], 20 mm Hg at 25 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
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Color/Form

Hygroscopic liquid, Colorless liquid

CAS No.

2937-50-0
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Melting Point

-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K
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Record name ALLYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

In Scheme 2, 2-bromobenzenesulfonyl chloride (25) and 2-phenyl allyl amine (33) are reacted in the presence of pyridine to generate intermediate (34) which, upon treatment with TBTH and AIBN in toluene gives the radical derived adduct (35) which, when reacted with (2S,3S)-1,2-epoxy-3-(boc-amino)-4-phenylbutane (29) in the presence of Cs2CO3 gives compound (36), as mixture of two diastereomers. The mixture of two diastereomers is treated with TFA:DCM (1:1) to produce compound (37) as a mixture of diastereomers. Treatment of (37) with substituted chloroformates for example ethyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated into pure diastereomers (10) and (11) using preparative TLC. Similarly, compound (37) on treatment with allyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated by preparative TLC into pure diastereomers (8) and (9).
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted chloroformates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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